molecular formula C17H14N2O2 B2529794 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid CAS No. 587851-87-4

6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Katalognummer: B2529794
CAS-Nummer: 587851-87-4
Molekulargewicht: 278.311
InChI-Schlüssel: KIJPOQKRYWRVMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol . This compound is characterized by its quinoline core structure, which is substituted with methyl groups at positions 6 and 8, a pyridinyl group at position 2, and a carboxylic acid group at position 4. It is primarily used in proteomics research and other scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-methylpyridine with 2,4-pentanedione to form the quinoline core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are critical in these processes .

Analyse Chemischer Reaktionen

Types of Reactions: 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce hydrogenated quinoline compounds .

Wirkmechanismus

The mechanism of action of 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

    Quinoline-4-carboxylic acid: Lacks the methyl and pyridinyl substitutions, resulting in different chemical properties and reactivity.

    2-Methylquinoline-4-carboxylic acid: Similar structure but with only one methyl group, leading to variations in its chemical behavior.

    6,8-Dimethylquinoline: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness: 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyridinyl groups, along with the carboxylic acid functionality, makes it a versatile compound in various research applications .

Biologische Aktivität

6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in drug development.

Synthesis

The compound can be synthesized using various methods, including the Pfitzinger condensation reaction, which allows for the introduction of carboxylic acid anchoring groups. This method has been employed to create sterically demanding ligands that show promise in various applications, such as dye-sensitized solar cells and potential therapeutic agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that quinoline derivatives can inhibit key oncogenic drivers such as B-cell lymphoma 6 (BCL6), which is implicated in diffuse large B-cell lymphoma (DLBCL). The inhibition of BCL6 by compounds derived from this class has been linked to their ability to induce cellular degradation and apoptosis in cancer cells .

Table 1: Inhibition Potency of Quinoline Derivatives Against BCL6

CompoundIC50 (nM)Mechanism of Action
CCT3735660.7Induces degradation of BCL6
CCT3747054.8Potent inhibitor
6,8-Dimethyl...TBDPotential for further optimization

Antiviral Activity

Quinoline derivatives have also been investigated for their antiviral properties. For instance, modifications at the 6-position of the quinoline core significantly affect antiviral potency against enteroviruses like EV-D68. The structure-activity relationship studies indicate that specific substituents can enhance binding affinity and efficacy against viral targets .

Table 2: Antiviral Potency of Quinoline Analogues

CompoundEC50 (µM)Selectivity Index (SI)
Compound ATBDTBD
Compound BTBDTBD
6,8-Dimethyl...TBDTBD

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Modifications such as methylation at specific positions on the quinoline ring can lead to significant changes in activity. For example, the presence of electron-donating groups can enhance binding interactions with target proteins, while steric hindrance may affect bioavailability and pharmacokinetic properties .

Case Studies

  • In Vivo Studies : A study involving a quinoline derivative similar to this compound demonstrated promising results in a lymphoma xenograft mouse model. The compound showed good oral bioavailability and sustained plasma concentrations above effective doses for over 24 hours .
  • Antiviral Efficacy : In vitro testing against multiple strains of EV-D68 revealed that certain analogues exhibited broad-spectrum antiviral activity, outperforming established antiviral agents like pleconaril. This underscores the potential for developing new antiviral therapies based on this scaffold .

Eigenschaften

IUPAC Name

6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-10-6-11(2)16-13(7-10)14(17(20)21)8-15(19-16)12-4-3-5-18-9-12/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJPOQKRYWRVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.